5'-脱氧胸腺嘧啶

描述

Molecular Structure Analysis

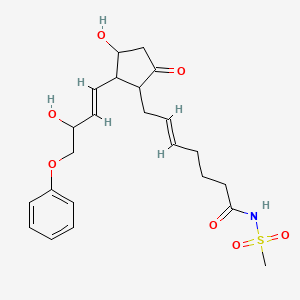

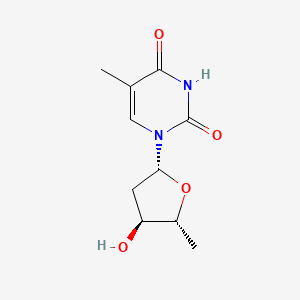

The molecular structure of 5’-Deoxythymidine consists of a pyrimidine base thymine attached to a deoxyribose sugar . The empirical formula is C10H14N2O4, and the molecular weight is 226.23 g/mol .Physical And Chemical Properties Analysis

5’-Deoxythymidine is a crystalline solid . It has a melting point of 192-193 °C . Its density is predicted to be 1.344±0.06 g/cm3 .科学研究应用

DNA 合成

5'-脱氧胸腺嘧啶是 DNA 的重要组成部分。 在人体中,2'-脱氧胸腺嘧啶-5'-单磷酸酯 (dTMP) 的从头合成是 5'-脱氧胸腺嘧啶的前体,它利用酶促途径,需要胸腺嘧啶合成酶 (TSase) 和二氢叶酸还原酶 (DHFR) .

细胞同步

在细胞生物学中,5'-脱氧胸腺嘧啶用于将细胞同步到 S 期 。S 期是细胞周期中 DNA 复制的部分,这使得 5'-脱氧胸腺嘧啶对于该过程至关重要。

脱氧胸腺嘧啶-5'-三磷酸酯 (5'-dTTP) 的酶促合成

已经开发了一种使用重组大肠杆菌的完整细胞进行脱氧胸腺嘧啶-5'-三磷酸酯 (5'-dTTP) 酶促合成的一锅法,该细胞共表达胸腺嘧啶激酶 (TMKase) 和乙酸激酶 (ACKase) 。 5'-dTTP 作为构建 DNA 的原料之一而闻名,并且作为 DNA 人工合成、PCR 和其他基于 PCR 的应用中必不可少的前体,在现代分子生物学研究中是必需的 .

糖类的生物合成

5'-dTTP 是某些糖类生物合成中的重要中间体。 几种 dTDP 糖从 5'-dTTP 合成,它们是多糖的前体 .

抗生素靶点

黄素依赖性胸腺嘧啶合成酶 (FDTS) 是一种酶,它代表了一种合成 dTMP 的替代酶促途径,这种途径在人体细胞中不存在,它存在于许多致病菌中。 因此,这种酶的抑制剂可以作为抗生素 .

PCR 应用

由于 PCR 应用的需求不断增加以及 DNA 生物合成和糖化学研究的新兴领域,5'-dTTP 的需求量一直在稳步上升,5'-dTTP 可以从 5'-脱氧胸腺嘧啶合成 .

作用机制

Target of Action

5’-Deoxythymidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cellular growth .

Mode of Action

5’-Deoxythymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It catalyzes the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as its preferred phosphoryl donor . This process is essential for DNA synthesis and cellular growth .

Biochemical Pathways

5’-Deoxythymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . Deoxythymidine triphosphate (dTTP) is an essential building block of DNA and can be synthesized by the de novo pathway where deoxyuridine monophosphate is converted to thymidine monophosphate (dTMP) by thymidylate synthase in the presence of tetrahydrofolate . Alternatively, it can be synthesized by the salvage pathway where deoxythymidine (dThd) is phosphorylated to dTMP .

Pharmacokinetics

It is known that the compound is involved in the metabolism of dna synthesis and cellular growth

Result of Action

The primary result of 5’-Deoxythymidine action is the synthesis of DNA. By catalyzing the phosphorylation of dTMP to dTDP, 5’-Deoxythymidine plays a crucial role in DNA synthesis and cellular growth . It is used in cell biology to synchronize the cells in S phase .

未来方向

5’-Deoxythymidine has potential in the field of cancer research. It has been used as a research tool for antiviral and anticancer studies . Furthermore, the enzyme flavin-dependent thymidylate synthase (FDTS), which represents an alternative enzymatic pathway to synthesize dTMP, is not present in human cells but is found in a number of pathogenic bacteria. Thus, inhibitors of this enzyme may serve as antibiotics .

生化分析

Biochemical Properties

5’-Deoxythymidine is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It can be phosphorylated with one, two, or three phosphoric acid groups, creating deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (dTDP), or deoxythymidine triphosphate (dTTP), respectively . These phosphorylated forms of 5’-Deoxythymidine interact with various enzymes, including thymidylate kinase and thymidine kinase .

Cellular Effects

5’-Deoxythymidine has significant effects on various types of cells and cellular processes. It is used in cell biology to synchronize cells in the G1/early S phase . The presence of 5’-Deoxythymidine influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5’-Deoxythymidine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it serves as a substrate for enzymes like thymidylate kinase and thymidine kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Deoxythymidine can change over time. It has a high stability under standard temperature and pressure

Metabolic Pathways

5’-Deoxythymidine is involved in the de novo biosynthesis of dTMP, a critical nucleotide for DNA synthesis . This process involves enzymes and cofactors, and can affect metabolic flux or metabolite levels.

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUILUGCFSCUKR-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188127 | |

| Record name | 5'-Deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3458-14-8 | |

| Record name | 5'-Deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)

![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)